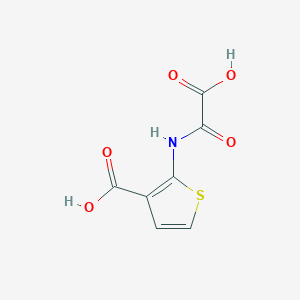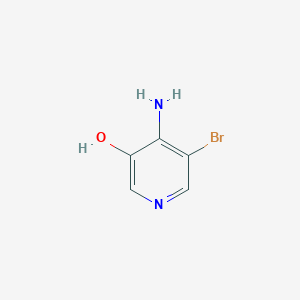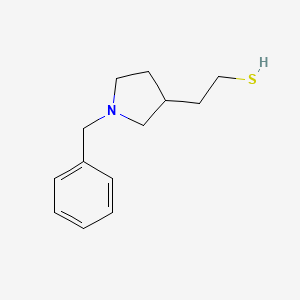
3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine involves several stepsThe reaction conditions typically involve the use of reagents such as hydrogenation catalysts, cyclization agents, and amination reagents . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and as analgesics.
Mécanisme D'action
The mechanism of action of 3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine can be compared with other similar compounds, such as:
2-Benzylpiperidine: This compound has a similar piperidine core but lacks the isopropyl group, leading to different chemical and biological properties.
Methylphenidate: A well-known stimulant used in the treatment of ADHD, which also contains a piperidine ring but with different substituents.
Ethylphenidate: Another stimulant similar to methylphenidate but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Propriétés
Formule moléculaire |
C18H30N2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-2-yl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H30N2/c1-16(2)19-13-8-12-18-11-6-7-14-20(18)15-17-9-4-3-5-10-17/h3-5,9-10,16,18-19H,6-8,11-15H2,1-2H3 |
Clé InChI |
CQURXKNZWAMPGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCCC1CCCCN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)

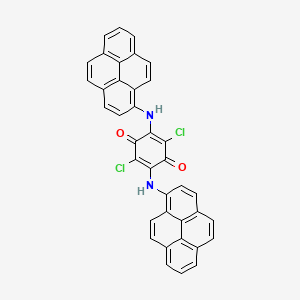
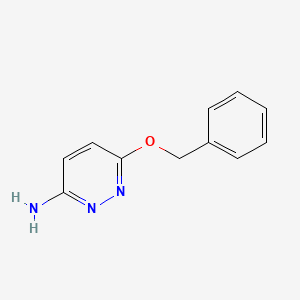
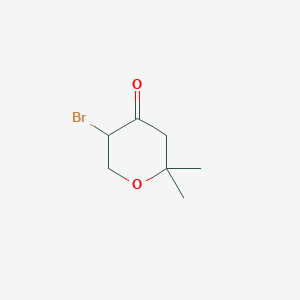
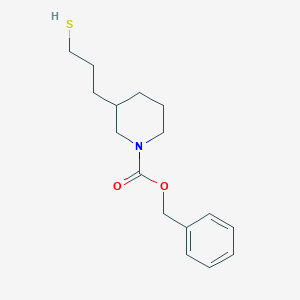
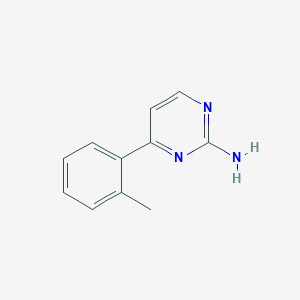
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)
![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
